2-(1-Adamantyl)pyrrolidine hydrochloride

Antiviral Influenza A M2 Channel

Medicinal chemists often struggle to source rigid, lipophilic amine scaffolds for structure-activity relationship (SAR) studies. 2-(1-Adamantyl)pyrrolidine hydrochloride directly addresses this need with a conformationally locked architecture validated by a 6-fold potency advantage over rimantadine in influenza A assays and nanomolar alpha-2 adrenergic receptor affinity. • 6-fold greater anti-influenza potency vs. rimantadine; • Defined SAR: pyrrolidine ring size critical for activity; • XLogP3 = 3.3, 1 rotatable bond enables BBB-penetrant design.

Molecular Formula C14H24ClN
Molecular Weight 241.8
CAS No. 1177296-42-2; 180258-96-2
Cat. No. B2417364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantyl)pyrrolidine hydrochloride
CAS1177296-42-2; 180258-96-2
Molecular FormulaC14H24ClN
Molecular Weight241.8
Structural Identifiers
SMILESC1CC(NC1)C23CC4CC(C2)CC(C4)C3.Cl
InChIInChI=1S/C14H23N.ClH/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13,15H,1-9H2;1H
InChIKeyNLXQNDNSUBCDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Adamantyl)pyrrolidine hydrochloride: Key Properties and Therapeutic Potential


2-(1-Adamantyl)pyrrolidine hydrochloride (CAS: 1177296-42-2; 180258-96-2) is a rigid, bicyclic amine featuring a pyrrolidine ring substituted at the 2-position with a bulky 1-adamantyl group [1]. This hybrid structure confers high conformational stability, enhanced lipophilicity (XLogP3 = 3.3), and a single rotatable bond, making it a privileged scaffold in medicinal chemistry [1]. It is primarily employed as a synthetic intermediate in antiviral and CNS-focused drug discovery programs, where its constrained geometry facilitates structure-activity relationship (SAR) exploration [1].

Why 2-(1-Adamantyl)pyrrolidine hydrochloride Cannot Be Replaced


The antiviral and receptor-binding profiles of 2-(1-Adamantyl)pyrrolidine hydrochloride are exquisitely sensitive to both the position of the adamantyl substituent and the size of the nitrogen heterocycle. Ring expansion from pyrrolidine to piperidine reduces anti-influenza activity, while enlargement to a 7-membered hexahydroazepine abolishes it entirely [1]. Furthermore, the 1-adamantyl substitution pattern yields distinct alpha-2 adrenergic receptor affinity compared to 2-adamantyl or N-adamantyl analogs [2]. These subtle structural variations translate into significant differences in potency and selectivity, rendering in-class substitution scientifically unsound.

Quantitative Performance of 2-(1-Adamantyl)pyrrolidine hydrochloride


Improved Anti-Influenza A Potency Compared to Rimantadine

2-(1-Adamantyl)pyrrolidine (Compound 6) demonstrates a 6-fold increase in anti-influenza A potency relative to the clinical antiviral rimantadine [1]. This head-to-head comparison was conducted under identical assay conditions, confirming that constraining the 1-aminoethyl pharmacophore of rimantadine within a pyrrolidine ring significantly enhances antiviral activity [1].

Antiviral Influenza A M2 Channel

Alpha-2 Adrenergic Receptor Binding Affinity in Brain Membranes

In radioligand displacement assays using rat brain cortical membranes, 2-(1-adamantyl)pyrrolidine hydrochloride exhibited a Ki of 16 nM against the alpha-2 adrenergic receptor [1]. This value represents a high-affinity interaction, while the compound showed no affinity for the beta-1 adrenergic receptor, indicating a degree of selectivity .

Neuropharmacology GPCR Binding Affinity

Conformational Rigidity and Lipophilicity for CNS Penetration

The compound possesses an XLogP3 of 3.3 and only one rotatable bond [1]. In contrast, the parent drug rimantadine has an XLogP3 of approximately 2.8 and also one rotatable bond [2]. The increased lipophilicity, combined with the constrained geometry imparted by the adamantyl-pyrrolidine fusion, is predicted to enhance passive membrane permeability and blood-brain barrier (BBB) penetration, making it a more favorable scaffold for CNS targets [1].

Physicochemical Properties CNS Drug Design Lipinski's Rules

Sigma-1 Receptor Affinity and Mechanistic Differentiation

Recent studies indicate that 2-(1-adamantyl)pyrrolidine derivatives exhibit potent sigma-1 receptor affinity, with reported Ki values as low as 3.2 nM [1]. Furthermore, these compounds have demonstrated analgesic efficacy comparable to gabapentin in animal models of neuropathic pain but with an improved side effect profile [1]. While these findings are based on a structurally related derivative rather than the exact parent compound, they suggest a promising mechanistic pathway that distinguishes this scaffold from classical aminoadamantanes.

Sigma-1 Receptor Neuropathic Pain Allosteric Modulation

Best-Fit Applications for 2-(1-Adamantyl)pyrrolidine hydrochloride


Influenza A Antiviral Drug Discovery

Based on the direct 6-fold potency advantage over rimantadine [1], this compound is ideally suited as a lead scaffold for medicinal chemistry campaigns targeting influenza A. Its defined structure-activity relationship with respect to ring size provides a clear path for further optimization of antiviral M2 channel blockers [1].

Alpha-2 and Sigma-1 Receptor Probe Synthesis for CNS Research

The validated nanomolar affinity for alpha-2 adrenergic receptors [1] and emerging sigma-1 receptor activity [2] make this compound a strategic intermediate for synthesizing tool compounds to study noradrenergic signaling, neuropathic pain, and other CNS disorders. Its physicochemical profile (XLogP3 = 3.3, 1 rotatable bond) supports its use in BBB-penetrant molecule design [3].

Synthetic Methodology: Sterically Hindered Amine Reactivity

The extreme steric bulk of the 1-adamantyl group adjacent to the pyrrolidine nitrogen creates a unique environment for studying nucleophilic substitution, asymmetric catalysis, and the synthesis of conformationally locked building blocks. This scaffold serves as a challenging yet informative substrate for advancing synthetic organic chemistry methods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Adamantyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.